molecular formula C15H25N3O B1233408 Triapenthenol CAS No. 76608-88-3

Triapenthenol

Cat. No.: B1233408
CAS No.: 76608-88-3
M. Wt: 263.38 g/mol
InChI Key: CNFMJLVJDNGPHR-UKTHLTGXSA-N
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Description

Triapenthenol is a plant growth regulator belonging to the triazole class. It has been utilized to enhance the standing power of plants by inhibiting the elongation growth of the main stem and improving winter hardiness in crops such as Brassica napus . This compound is known for its ability to modulate plant growth and development under various environmental conditions.

Mechanism of Action

Target of Action

Triapenthenol, also known as RSW 0411, is a triazole plant growth regulator . It primarily targets crop plants, particularly soybean cultivars . The compound’s primary role is to protect these plants from herbicide-induced necrotic injury .

Mode of Action

This compound interacts with its targets by facilitating numerous plant metabolic activities, leading to better growth and development . It plays essential roles in alleviating stress-accrued alterations in crop plants by modulating the activation of stress tolerance mechanisms . It also interacts with other phytohormones in regulating the physio-biochemical processes in counteracting the stress-induced damages in plants .

Biochemical Pathways

This compound affects a multitude of physio-biochemical processes in crop plants . These include growth, photosynthesis, enzymatic activity, biofuel synthesis, yield, and quality under normal and stressful conditions . .

Pharmacokinetics

It is known that this compound is applied preemergence as a separate broadcast application This suggests that the compound is absorbed by the plants from the soil and distributed throughout the plant system

Result of Action

The molecular and cellular effects of this compound’s action primarily involve facilitating numerous plant metabolic activities, leading to better growth and development . It also plays a crucial role in alleviating stress-accrued alterations in crop plants . .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors such as total solar radiation, air temperature, and relative humidity . For instance, it has been found that the maximum temperature is the most critical environmental factor to plant development at all radiation levels . The interaction between total radiation and this compound concentration significantly affects the number of flower buds per plant . An increase in this compound concentration and a reduction of total radiation cause increased wrinkling of the leaves .

Biochemical Analysis

Biochemical Properties

Triapenthenol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to modulate the activity of enzymes involved in plant growth and development. For instance, this compound interacts with enzymes that regulate the synthesis of gibberellins, a group of plant hormones that promote stem elongation. Additionally, this compound affects the activity of proteins involved in stress response mechanisms, thereby enhancing the plant’s ability to withstand adverse environmental conditions .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound modulates the expression of genes involved in the synthesis of stress-related proteins, leading to improved stress tolerance in plants. Furthermore, this compound impacts cellular metabolism by altering the levels of key metabolites, thereby promoting better growth and development under both normal and stressful conditions .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. This compound binds to receptors on the cell surface, triggering a cascade of signaling events that lead to the activation or inhibition of various enzymes. This results in changes in gene expression and enzyme activity, ultimately affecting plant growth and development. For example, this compound inhibits the activity of enzymes involved in gibberellin synthesis, leading to reduced stem elongation and improved standing power .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable and does not degrade quickly, allowing it to exert its effects over an extended period. Long-term studies have shown that this compound continues to influence cellular function, including gene expression and enzyme activity, even after prolonged exposure. This stability makes this compound a valuable tool for studying plant growth and development in controlled environments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound promotes growth and development without causing any adverse effects. At high doses, this compound can lead to toxicity and adverse effects, such as reduced growth and development. Threshold effects have been observed, where a specific dosage range results in optimal growth and development, while doses outside this range lead to suboptimal or toxic effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to plant hormone synthesis and stress response. It interacts with enzymes and cofactors that regulate the synthesis of gibberellins and other plant hormones. Additionally, this compound affects metabolic flux by altering the levels of key metabolites, leading to changes in the overall metabolic profile of the plant .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These transporters facilitate the movement of this compound across cell membranes, allowing it to reach its target sites within the cell. The distribution of this compound within the plant is influenced by factors such as tissue type and developmental stage, with higher concentrations observed in actively growing tissues .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For example, this compound may be localized to the nucleus, where it can directly influence gene expression, or to the cytoplasm, where it can interact with enzymes and other proteins involved in metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Triapenthenol is synthesized through a series of chemical reactions involving triazole derivatives. The specific synthetic routes and reaction conditions are proprietary and vary depending on the manufacturer. Generally, the synthesis involves the use of triazole precursors and specific catalysts under controlled temperature and pressure conditions .

Industrial Production Methods: In industrial settings, this compound is produced in large-scale reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process typically involves the use of advanced chemical engineering techniques to optimize the reaction parameters and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: Triapenthenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various triazole derivatives, which can be further utilized in different applications .

Scientific Research Applications

Triapenthenol has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific molecular structure, which allows it to interact with a broader spectrum of plant species compared to other growth regulators. Its ability to improve winter hardiness and inhibit stem elongation makes it particularly valuable in regions with harsh climatic conditions .

Properties

IUPAC Name

(E)-1-cyclohexyl-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O/c1-15(2,3)14(19)13(18-11-16-10-17-18)9-12-7-5-4-6-8-12/h9-12,14,19H,4-8H2,1-3H3/b13-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNFMJLVJDNGPHR-UKTHLTGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=CC1CCCCC1)N2C=NC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(/C(=C\C1CCCCC1)/N2C=NC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601016585
Record name Triapenthenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76608-88-3
Record name Triapenthenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76608-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triapenthenol [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076608883
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triapenthenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-tert-butyl-(E)-β-(cyclohexylmethylene)-1H-1,2,4-triazol-1-ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.341
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIAPENTHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/035WC6W66U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Triapenthenol primarily acts by inhibiting gibberellin (GA) biosynthesis. [, , ] Gibberellins are plant hormones crucial for stem elongation, seed germination, and other developmental processes. By interfering with GA production, this compound leads to reduced shoot growth, resulting in more compact plants. [, , ]

A: Unlike its effect on shoots, this compound doesn't inhibit root growth at standard dosages. [] This selective action is attributed to its predominantly acropetal transport, meaning it mainly moves upwards within the plant. []

ANone: Studies have shown that this compound treatment can influence various plant characteristics, including:

  • Increased leaf thickness: This effect was observed in Epidendrum radicans, where this compound, especially at higher doses, led to a significant increase in leaf thickness. []
  • Altered leaf area: In Lantana camara, this compound was found to reduce leaf area, and this effect was more pronounced than that observed with onium-type growth regulators like mepiquat chloride and chlormequat chloride. []
  • Modified water relations: Treatment with this compound was linked to reduced water consumption in barley plants and an increase in fresh weight to dry weight ratio, suggesting potential for improving drought resistance. [, ]
  • Increased flowering: In Lantana camara, this compound application, particularly at a concentration of 87.5 mg/pot, was found to increase the number of flower heads per plant. []

ANone: The molecular formula of this compound is C14H23N3O, and its molecular weight is 249.36 g/mol.

A: While the provided research papers don't delve into detailed spectroscopic characterization, they highlight the importance of analytical techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) in determining this compound concentrations and studying its metabolic fate in plants. [, , ]

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